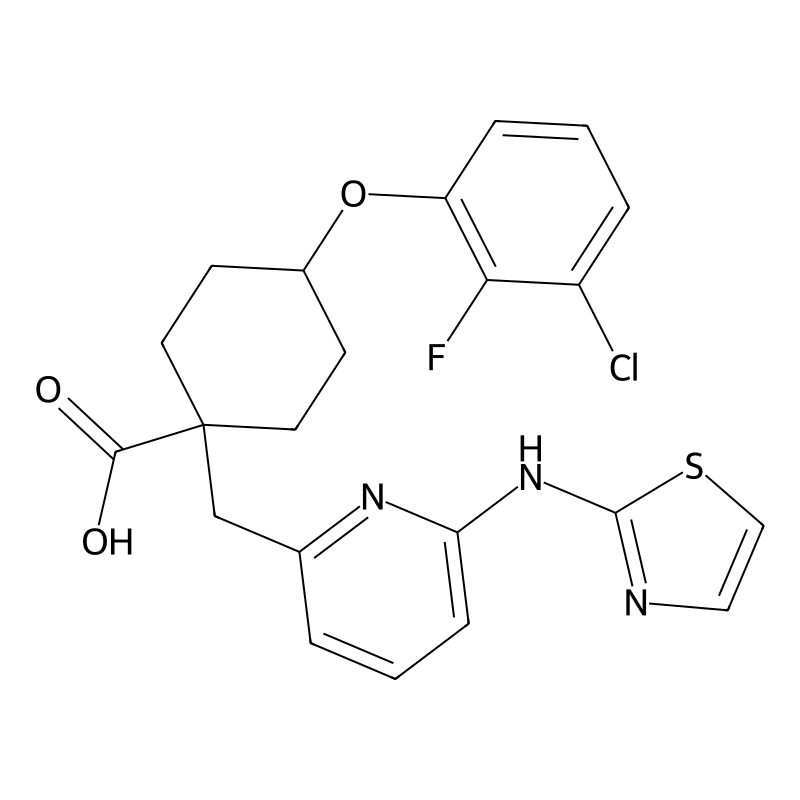

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

MK-5108 belongs to a class of drugs called Aurora A kinase inhibitors. Aurora A kinase is an enzyme involved in cell division. By inhibiting this enzyme, MK-5108 may disrupt cell division and prevent cancer cells from multiplying [].

Preclinical Studies

Studies conducted in cell lines and animal models have shown that MK-5108 can indeed suppress the growth of various cancer cells []. It has also been shown to be effective when combined with other chemotherapy drugs, potentially leading to enhanced treatment outcomes [].

Clinical Trials

Clinical trials are studies conducted in humans to assess the safety and efficacy of a drug candidate. MK-5108 has undergone a phase I clinical trial, which is the initial phase that focuses on determining the maximum tolerated dose (MTD) and evaluating the safety profile of the drug []. The trial results showed that MK-5108 was relatively well-tolerated at specific doses, but further research is needed to determine its effectiveness in treating cancer [].

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid is characterized by its unique structural components, which include a cyclohexane ring, a carboxylic acid group, and a thiazole-substituted aminopyridine moiety. Its chemical formula can be expressed as C₁₈H₁₈ClF₁N₂O₂S, indicating the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms.

- Toxicity: Data on the specific toxicity of MK-5108 is limited. However, as an Aurora A kinase inhibitor, it might cause side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) as observed with other drugs in this class [].

- Flammability and Reactivity: No specific data available on flammability or reactivity.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The chlorine atom on the phenoxy group can be replaced by nucleophiles.

- Reduction: The thiazole or pyridine rings may undergo reduction under specific conditions.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cell cycle regulation. It has shown potential in inhibiting tumor growth in various cancer cell lines, making it a candidate for further research in cancer therapeutics.

The synthesis of 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid typically involves multi-step organic synthesis techniques:

- Formation of the Phenoxy Group: The initial step may involve the chlorination and fluorination of phenolic compounds.

- Cyclohexane Derivation: A cyclohexanecarboxylic acid derivative can be synthesized through alkylation or acylation methods.

- Thiazole Incorporation: The thiazole ring can be introduced via condensation reactions with appropriate amino precursors.

Several compounds share structural similarities with 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid. Here are some notable examples:

Uniqueness

What sets 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid apart is its specific combination of functional groups that may confer unique selectivity and potency against particular kinases compared to other similar compounds.

The systematic IUPAC name for this compound is 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid. This nomenclature reflects its structural components: a cyclohexane core substituted with a phenoxy group, a pyridine-thiazole aminomethyl moiety, and a carboxylic acid functional group.

Molecular Formula

The molecular formula is C22H21ClFN3O3S, with a molecular weight of 461.94 g/mol. The formula accounts for:

- 22 carbon atoms (including aromatic and aliphatic carbons).

- 21 hydrogen atoms.

- Heteroatoms: 1 chlorine, 1 fluorine, 3 nitrogen, 3 oxygen, and 1 sulfur.

| Property | Value |

|---|---|

| Molecular formula | C22H21ClFN3O3S |

| Molecular weight | 461.94 g/mol |

| CAS Registry No. | 1010085-13-8 |

Structural Features

The compound features a cyclohexane ring with three key substituents (Figure 1):

- 4-(3-Chloro-2-fluorophenoxy) group: A para-substituted phenoxy ring with chlorine at position 3 and fluorine at position 2.

- 1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl] group: A pyridine ring linked to a thiazole via an amine group, connected to the cyclohexane via a methylene bridge.

- 1-Carboxylic acid: A terminal carboxylic acid group at position 1 of the cyclohexane.

The SMILES string (C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O) and InChIKey (LCVIRAZGMYMNNT-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry.

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid represents a complex organic molecule with the molecular formula C22H21ClFN3O3S and a molecular weight of 461.94 g/mol [1] [2]. The compound is registered under CAS number 1010085-13-8 and is commonly known by its developmental designations MK-5108 and VX-689 [1] [2] [3].

The molecule exhibits a trans stereochemical configuration with two defined stereocenters and no E/Z centers, resulting in an achiral overall structure [4]. The InChI key LCVIRAZGMYMNNT-VVONHTQRSA-N provides a unique identifier for this specific stereoisomer [4].

Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) systematic name reflects the hierarchical priority of functional groups and structural features [5] [6]. The carboxylic acid group takes precedence as the principal functional group, establishing the cyclohexane ring as the parent structure [7] [8]. The nomenclature systematically describes each structural component:

| Nomenclature Component | Chemical Meaning | Structural Significance |

|---|---|---|

| trans- | Stereochemical descriptor | Indicates trans configuration of substituents |

| 4-(3-chloro-2-fluorophenoxy)- | Substituted phenoxy group at position 4 | Halogenated aromatic ether substituent |

| 1- | Position number on cyclohexane | Defines attachment point on cyclohexane |

| [[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl] | Complex substituent with thiazole-pyridine system | Heterocyclic system providing molecular complexity |

| cyclohexane- | Six-membered saturated ring | Central aliphatic scaffold |

| 1-carboxylic acid | Carboxylic acid functional group at position 1 | Primary functional group for biological activity |

Ring System Architecture

The molecular structure incorporates four distinct ring systems, each contributing unique electronic and steric properties [9] [10]. The cyclohexane ring serves as the central scaffold, providing a flexible six-membered saturated framework that adopts a chair conformation under physiological conditions [11] [7].

| Ring System | Ring Type | Ring Size | Heteroatoms | Aromaticity | Substitution Pattern |

|---|---|---|---|---|---|

| Cyclohexane | Saturated aliphatic | 6-membered | None | Non-aromatic | 1,4-disubstituted |

| Benzene (in phenoxy group) | Aromatic | 6-membered | None | Aromatic | 2,3-disubstituted |

| Thiazole | Aromatic heterocycle | 5-membered | N, S | Aromatic | 2-amino substituted |

| Pyridine | Aromatic heterocycle | 6-membered | N | Aromatic | 2,6-disubstituted |

The thiazole heterocycle exhibits significant π-electron delocalization, with the calculated π-electron density marking C-5 as the primary site for electrophilic substitution [12]. The aromatic character is evidenced by 1H NMR chemical shifts of ring protons between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current [12].

Functional Group Classification

The molecule contains multiple functional groups that contribute to its chemical reactivity and biological activity [13] [14]. The carboxylic acid group represents the highest priority functional group in IUPAC nomenclature, while the aromatic ether linkage connects the cyclohexane core to the halogenated phenyl ring [15] [16].

| Functional Group | Chemical Formula | Position | Nomenclature Priority | Biological Relevance |

|---|---|---|---|---|

| Carboxylic acid | R-COOH | C-1 of cyclohexane | Highest | Acid-base properties |

| Aromatic ether | Ar-O-R | C-4 of cyclohexane to phenyl | Medium | Hydrophobic interactions |

| Thiazole amino | R-NH-thiazole | Between thiazole and pyridine | Medium | Hydrogen bonding |

| Pyridine nitrogen | Pyridine-N | N-1 of pyridine ring | Medium | Electron pair donation |

| Chloro substituent | R-Cl | C-3 of phenyl ring | Low | Halogen bonding |

| Fluoro substituent | R-F | C-2 of phenyl ring | Low | Electronegativity effects |

Aromatic Ether Linkage Features

The phenoxy group represents an aromatic ether with the general structure Ar-O-R, where the aryl component contains both chlorine and fluorine substituents [15] [17]. This halogenated aromatic ether exhibits reduced hydrophilicity compared to phenolic precursors, while maintaining the ability to accept hydrogen bonds through the ethereal oxygen [15] [18].

The 3-chloro-2-fluorophenoxy substitution pattern creates a sterically hindered environment around the ether oxygen, influencing both the electronic properties and spatial orientation of the aromatic ring [19]. The fluorine atom at the ortho position enhances lipophilicity and may contribute to specific protein interactions through unique binding characteristics [19].

Heterocyclic System Integration

The thiazole-pyridine heterocyclic system connected through an amino bridge represents a sophisticated molecular architecture that combines the electronic properties of both nitrogen and sulfur heteroatoms [20] [21]. The thiazole ring, with its 1,3-arrangement of nitrogen and sulfur, exhibits distinct reactivity patterns compared to other azole systems [12] [22].

The pyridine ring contributes basic properties through its nitrogen atom, which can participate in hydrogen bonding and metal coordination [20]. The 2,6-substitution pattern on the pyridine ring places substituents at positions that can influence both electronic distribution and steric accessibility [9].

Structural Component Analysis

The molecular architecture can be deconstructed into discrete structural components, each contributing specific chemical and physical properties to the overall molecule [14]:

| Structural Component | Chemical Formula | Position in Molecule | Structural Role |

|---|---|---|---|

| Cyclohexane Ring | C6H11 | Central scaffold | Core structural framework |

| Carboxylic Acid Group | COOH | Substituted at C-1 of cyclohexane | Functional group for biological activity |

| Chlorofluorophenoxy Group | ClFC6H3O | Substituted at C-4 of cyclohexane via ether | Halogenated aromatic substituent |

| Thiazole Ring | C3H2NS | Part of thiazol-2-ylamino group | Heterocyclic aromatic system |

| Pyridine Ring | C5H4N | Part of pyridin-2-yl group | Heterocyclic aromatic system |

| Ether Linkage | C-O-C | Connecting cyclohexane to phenyl ring | Aromatic ether linkage |

| Amino Bridge | NH | Connecting thiazole to pyridine | Intermolecular connector |

| Methylene Bridge | CH2 | Connecting cyclohexane to pyridine | Alkyl spacer |

Comprehensive Molecular Data

The physicochemical properties of 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid reflect its complex molecular architecture [1] [24] [13]:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H21ClFN3O3S | ChemSpider, PubChem |

| Molecular Weight | 461.94 g/mol | PubChem |

| Average Mass | 461.936 g/mol | ChemSpider |

| Monoisotopic Mass | 461.097618 g/mol | ChemSpider |

| CAS Registry Number | 1010085-13-8 | ChemSpider, PubChem |

| IUPAC Name | trans-4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | IUPAC |

| Common Name | MK-5108, VX-689 | Drug databases |

| Stereochemistry | ACHIRAL | NCATS Inxight |

| Defined Stereocenters | 2/2 | NCATS Inxight |

| E/Z Centers | 0 | NCATS Inxight |

| Charge | 0 | NCATS Inxight |

| InChI Key | LCVIRAZGMYMNNT-VVONHTQRSA-N | PubChem |

| SMILES | C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | PubChem |

| Synonyms | MK-5108; VX-689; VX689; MK5108; H8J407531S; CHEMBL3600873; CHEMBL3182444 | Multiple databases |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Chefetz I, Holmberg JC, Alvero AB, Visintin I, Mor G. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFĸB pathway. Cell Cycle. 2011 Jul 1;10(13):2206-14. Epub 2011 Jul 1. PubMed PMID: 21623171; PubMed Central PMCID: PMC3154367.

3: Kretzner L, Scuto A, Dino PM, Kowolik CM, Wu J, Ventura P, Jove R, Forman SJ, Yen Y, Kirschbaum MH. Combining histone deacetylase inhibitor vorinostat with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and microRNA levels. Cancer Res. 2011 Jun 1;71(11):3912-20. Epub 2011 Apr 18. PubMed PMID: 21502403; PubMed Central PMCID: PMC3107377.

4: Shimomura T, Hasako S, Nakatsuru Y, Mita T, Ichikawa K, Kodera T, Sakai T, Nambu T, Miyamoto M, Takahashi I, Miki S, Kawanishi N, Ohkubo M, Kotani H, Iwasawa Y. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel. Mol Cancer Ther. 2010 Jan;9(1):157-66. Epub 2010 Jan 6. PubMed PMID: 20053775.

5: Lok W, Klein RQ, Saif MW. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. 2010 Apr;21(4):339-50. Review. PubMed PMID: 20016367.